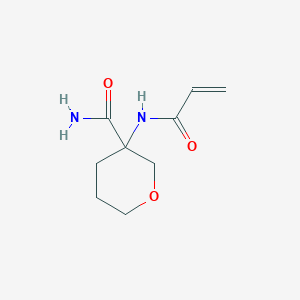
(E)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C26H18Cl2N2O2S and its molecular weight is 493.4. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of various heterocyclic compounds through reactions with nitrile oxides, highlighting its versatility as a precursor for the generation of diverse molecular architectures. This process has been explored to understand the interconversion routes and structural characteristics of synthesized compounds, supported by microanalytical and spectral data (Kandeel & Youssef, 2001).
- Additionally, its role in facilitating the synthesis of acrylonitriles substituted with triazoles or benzimidazoles and further assessment for in vitro cytotoxic potency against human cancer cell lines underscores its potential in drug discovery. The structure-activity relationships (SAR) derived from these studies provide insights into the molecular features conducive to anticancer activity (Sa̧czewski et al., 2004).
Medicinal Chemistry and Pharmacology
- Its derivatives have been investigated for their cytotoxic activities, with specific focus on the structure-activity relationships that influence their potency against cancer cells. This includes the exploration of various substituents and heterocyclic frameworks to enhance cytotoxic efficacy (Carta et al., 2011).
- The compound's analogs have shown promise as antiproliferative agents, targeting cellular mechanisms such as tubulin inhibition, which is crucial for cancer therapy. This indicates its potential in contributing to the development of novel anticancer therapies (Repický, Jantová, & Cipak, 2009).
Materials Science
- Research has also delved into the polymerization aspects of related acrylonitrile compounds, exploring their copolymerization with styrene to assess the properties of the resulting materials. This area of study sheds light on the practical applications of such compounds in creating novel polymeric materials with desirable characteristics (Whelpley et al., 2022).
properties
IUPAC Name |
(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18Cl2N2O2S/c1-31-25-12-18(7-10-24(25)32-15-17-5-3-2-4-6-17)11-20(14-29)26-30-23(16-33-26)19-8-9-21(27)22(28)13-19/h2-13,16H,15H2,1H3/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSQFCKSDBPQAZ-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

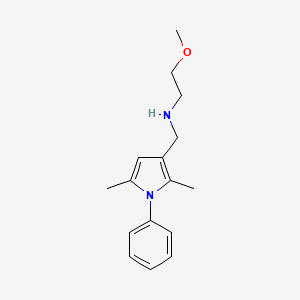
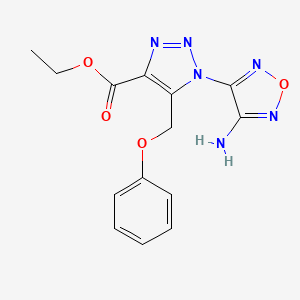
![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2925493.png)
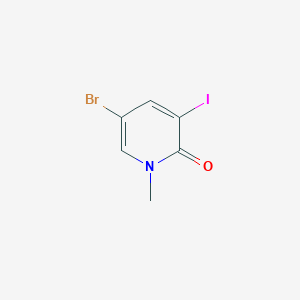

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2925498.png)

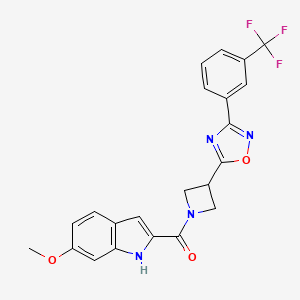
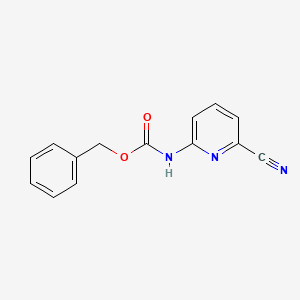
![2-{[3-(4-Bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2925506.png)


